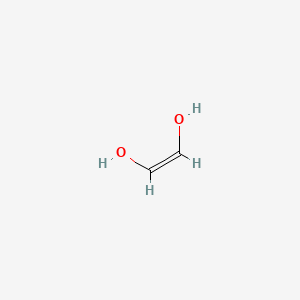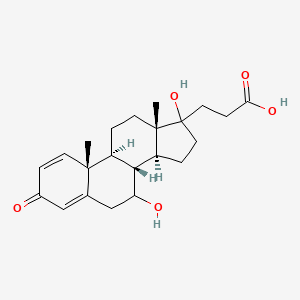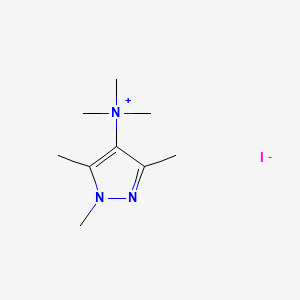
2,3-Dihydroxypropyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white, stable powder with the molecular formula C13H26O4 and a molecular weight of 246.34 g/mol . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
2,3-Dihydroxypropyl decanoate can be synthesized through the esterification of decanoic acid with glycerol. One efficient method involves a solvent-free, microwave-assisted synthesis, which uses glycidol or glycerol carbonate as glycerol derivatives . This method is advantageous due to its high yield and environmentally friendly conditions. Industrial production often involves similar esterification processes, optimized for large-scale manufacturing.
Analyse Des Réactions Chimiques
2,3-Dihydroxypropyl decanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under basic or acidic conditions.
Common reagents used in these reactions include acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
2,3-Dihydroxypropyl decanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds and as a surfactant in chemical reactions.
Biology: This compound is utilized in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: It is explored for its potential antimicrobial properties and its role in enhancing the bioavailability of certain drugs.
Industry: This compound is used in the production of cosmetics, personal care products, and as an emulsifier in food products .
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxypropyl decanoate involves its interaction with lipid membranes and enzymes. It can integrate into lipid bilayers, altering membrane fluidity and permeability. This compound also acts as a substrate for lipases, which hydrolyze it into glycerol and decanoic acid. These interactions are crucial for its biological and industrial functions .
Comparaison Avec Des Composés Similaires
2,3-Dihydroxypropyl decanoate can be compared with other monoester lipids such as:
Glyceryl laurate: Similar in structure but derived from lauric acid, it has different physical properties and applications.
Glyceryl stearate: Derived from stearic acid, it is used more extensively in cosmetics due to its higher melting point.
Glyceryl oleate: Derived from oleic acid, it is known for its emollient properties and is widely used in skincare products.
The uniqueness of this compound lies in its specific fatty acid chain length, which imparts distinct physical and chemical properties, making it suitable for specialized applications .
Propriétés
Numéro CAS |
69070-60-6 |
|---|---|
Formule moléculaire |
C13H26O4 |
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
[(2R)-2,3-dihydroxypropyl] decanoate |
InChI |
InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3/t12-/m1/s1 |
Clé InChI |
LKUNXBRZDFMZOK-GFCCVEGCSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(CO)O |
SMILES isomérique |
CCCCCCCCCC(=O)OC[C@@H](CO)O |
SMILES canonique |
CCCCCCCCCC(=O)OCC(CO)O |
| 69070-60-6 | |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Carbamimidoyl-2-methylphenyl)iminohydrazinyl]-3-methylbenzenecarboximidamide;dihydrochloride](/img/structure/B1228180.png)










![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-ethylphenyl)urea](/img/structure/B1228201.png)
![N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B1228202.png)
![N-[3-(N-ethylanilino)propyl]-2,4-dimethyl-6-oxo-3-pyrancarboxamide](/img/structure/B1228203.png)
